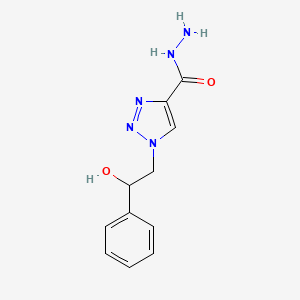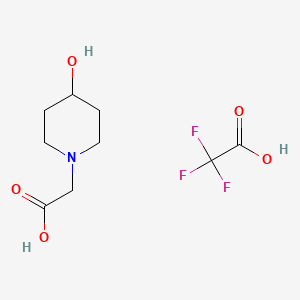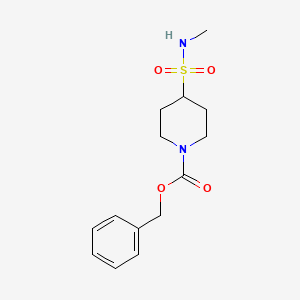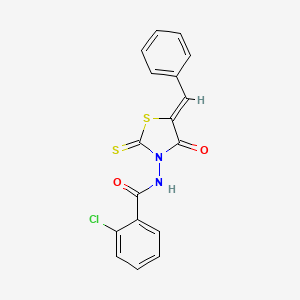
1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbohydrazide is a useful research compound. Its molecular formula is C11H13N5O2 and its molecular weight is 247.258. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Bis-phenoxyacetic acids derivatives, related to the triazole compound , have been synthesized and shown promising anticancer properties against a panel of cancer cell lines. These findings suggest the potential utility of triazole derivatives in cancer therapy due to their ability to inhibit the growth of various cancer types including lung, colon, melanoma, renal, ovarian, CNS, and leukemia (Holla, Poojary, Rao, & Shivananda, 2002).
Antimicrobial and Antifungal Effects
Triazole derivatives have been synthesized and evaluated for their antimicrobial efficacy against bacteria and fungi, showcasing mild to moderate activity against reference Gram-positive bacteria. This underscores the role of triazole compounds in developing new antimicrobial agents to combat resistant strains (Pachuta-Stec, Biernasiuk, Malm, & Pitucha, 2017).
Enzyme Inhibition and Drug Discovery
The synthesis and biological evaluation of triazole compounds containing a phenylalanine moiety have shown significant anti-inflammatory activity, comparable to nonsteroidal anti-inflammatory agents. This suggests their potential in drug discovery efforts, specifically for the development of novel anti-inflammatory drugs (Moise, Şunel, Profire, Popa, Desbrières, & Peptu, 2009).
Antiviral Activities
Triazole derivatives have also been explored for their antiviral activities, particularly against hepatitis B virus, showing moderate activities. These findings indicate the potential of triazole compounds in antiviral drug development, offering a new avenue for therapeutic intervention against viral infections (El-Essawy, Khattab, & Abdel-Rahman, 2007).
Mechanism of Action
Target of Action
The compound 1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbohydrazide shares structural similarities with known β3-adrenoceptor agonists . The β3-adrenoceptor is a target for drugs used in the treatment of overactive bladder .
Mode of Action
It is suggested that it may act as a β3-adrenoceptor agonist . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, the activation of the β3-adrenoceptor can lead to relaxation of the detrusor muscle in the bladder, facilitating urine storage .
Biochemical Pathways
The activation of β3-adrenoceptors is known to affect the signaling pathways in the detrusor muscle cells of the bladder, leading to relaxation of the muscle and increased bladder capacity .
Pharmacokinetics
Similar compounds, such as mirabegron, a β3-adrenoceptor agonist, have been shown to have good oral bioavailability and are metabolized through multiple pathways .
Result of Action
The activation of β3-adrenoceptors by this compound could potentially lead to relaxation of the detrusor muscle in the bladder, thereby increasing bladder capacity and reducing symptoms of overactive bladder .
Properties
IUPAC Name |
1-(2-hydroxy-2-phenylethyl)triazole-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c12-13-11(18)9-6-16(15-14-9)7-10(17)8-4-2-1-3-5-8/h1-6,10,17H,7,12H2,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZXHNFTEUCIOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=C(N=N2)C(=O)NN)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-fluoro-N-[(2S)-3-hydroxy-1-(4-methylazepan-1-yl)-1-oxopropan-2-yl]pyridine-2-carboxamide](/img/structure/B2821312.png)

![((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone](/img/structure/B2821316.png)
![1-{3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]phenyl}-1H-pyrazole](/img/structure/B2821317.png)
![N-(2,6-dimethylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2821318.png)
![1-methyl-6-(2-morpholin-4-ylethyl)-4-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2821319.png)
![Ethyl 4-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate](/img/structure/B2821320.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-2-yl)-N-benzylacetamide](/img/structure/B2821321.png)

![4-{2-[4-(3-Iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B2821328.png)
![2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B2821329.png)
![2-chloro-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2821331.png)
![3-allyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2821332.png)

